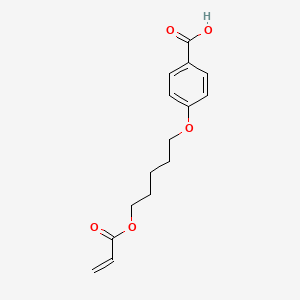![molecular formula C19H20O B12517674 1,7-Diphenylbicyclo[2.2.1]heptan-7-ol CAS No. 656259-98-2](/img/structure/B12517674.png)
1,7-Diphenylbicyclo[2.2.1]heptan-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Diphenylbicyclo[221]heptan-7-ol is a bicyclic compound characterized by its unique structure, which includes two phenyl groups attached to a bicycloheptane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diphenylbicyclo[2.2.1]heptan-7-ol typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a suitable diene and a dienophile, followed by subsequent functionalization, can yield the desired compound. For instance, the reaction of a phenyl-substituted diene with a bicyclic dienophile under controlled conditions can produce this compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Diels-Alder reaction using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient large-scale production.
化学反応の分析
Types of Reactions
1,7-Diphenylbicyclo[2.2.1]heptan-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
科学的研究の応用
1,7-Diphenylbicyclo[2.2.1]heptan-7-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
作用機序
The mechanism of action of 1,7-Diphenylbicyclo[2.2.1]heptan-7-ol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modulating their activity. The phenyl groups may also participate in π-π interactions with aromatic residues in proteins, further influencing its biological effects .
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A similar bicyclic compound with different substituents.
7,7-Dimethylbicyclo[2.2.1]heptan-2-ol: Another bicyclic compound with dimethyl groups instead of phenyl groups.
Uniqueness
1,7-Diphenylbicyclo[2.2.1]heptan-7-ol is unique due to the presence of two phenyl groups, which impart distinct chemical and physical properties. These phenyl groups enhance the compound’s ability to participate in aromatic interactions, making it valuable for specific applications in organic synthesis and material science.
特性
CAS番号 |
656259-98-2 |
|---|---|
分子式 |
C19H20O |
分子量 |
264.4 g/mol |
IUPAC名 |
1,7-diphenylbicyclo[2.2.1]heptan-7-ol |
InChI |
InChI=1S/C19H20O/c20-19(16-9-5-2-6-10-16)17-11-13-18(19,14-12-17)15-7-3-1-4-8-15/h1-10,17,20H,11-14H2 |
InChIキー |
GTVUWGGYPKXLAU-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1C2(C3=CC=CC=C3)O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluoro-5-methylphenyl)propanoic acid](/img/structure/B12517598.png)
![3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one](/img/structure/B12517602.png)

![6-Bromo-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12517614.png)
![[1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12517615.png)

![N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide](/img/structure/B12517643.png)
![Benzaldehyde, 2-[(5-oxohexyl)oxy]-](/img/structure/B12517645.png)




![4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12517667.png)
